Stereochemical Differentiation from Zizanal
Epizizanal is the C-2 epimer of zizanal, differing in the configuration at the C-2 carbon bearing the aldehyde group. Both were isolated from Javanese vetiver oil and identified as insect-repelling aldehydes . While the original study does not provide quantitative EC₅₀ or repellency indices, it establishes their structural non-equivalence, which is critical for research requiring a specific stereoisomer .
| Evidence Dimension | Stereochemical Configuration at C-2 |
|---|---|
| Target Compound Data | (1R,2R,5S,8R) configuration |
| Comparator Or Baseline | Zizanal: (1R,2S,5S,8R) configuration |
| Quantified Difference | Epimerization at C-2 aldehyde position |
| Conditions | Structural elucidation by spectral data and partial synthesis |
Why This Matters
For structure-activity relationship (SAR) studies, the specific stereoisomer is essential to ensure experimental reproducibility and to avoid confounding effects from the other isomer.
- [1] Jain, S. C., Nowicki, S., Eisner, T., & Meinwald, J. (1982). Insect repellents from vetiver oil: I. zizanal and epizizanal. Tetrahedron Letters, 23(45), 4639–4642. https://doi.org/10.1016/S0040-4039(00)85675-0 View Source
